4-Bromo-2,3-difluoroaniline
Overview
Description
Synthesis Analysis
The synthesis of derivatives and analogs of 4-Bromo-2,3-difluoroaniline involves various chemical reactions, including photocatalytic reactions, Suzuki cross-coupling reactions, and other halogenation techniques. Relay photocatalytic reactions with N-aryl amino acids have been utilized, highlighting the importance of photocatalytic methods in the formation of complex organic structures (Zeng, Li, Chen, & Zhou, 2022). Additionally, the Palladium(0) catalyzed synthesis shows how Suzuki cross-coupling reactions can be applied to synthesize complex molecules from simpler bromoaniline derivatives (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Bromo-2,3-difluoroaniline, such as various bromoanilinium salts, has been extensively studied. These compounds show unique supramolecular arrangements due to the presence of N+-H donors and C-Br groups, illustrating the effects of halogen bonding in crystal structures (Lozano, Freytag, Jones, & Blaschette, 2008).
Chemical Reactions and Properties
4-Bromo-2,3-difluoroaniline and its derivatives participate in various chemical reactions. The properties and reactivities of these compounds are influenced by the bromo and fluoro substituents. For example, they can undergo electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions, which are foundational in the synthesis of complex molecules (Surmont, Verniest, Thuring, Macdonald, Deroose, & De Kimpe, 2010).
Scientific Research Applications
Haloaniline-induced Nephrotoxicity
A study on the nephrotoxic effects of haloanilines, including 4-Bromoaniline, demonstrated their potential impact on renal function. This research highlights the importance of understanding the biological effects of chemical compounds like 4-Bromo-2,3-difluoroaniline in various applications, including their safe handling in industrial and laboratory settings (Hong et al., 2000).
Advanced Material Synthesis
Research into the synthesis of 4-Bromo-3-methylanisole, a compound related to 4-Bromo-2,3-difluoroaniline, for use in heat and pressure-sensitive dyes highlights the compound's relevance in material science, particularly in the development of thermal papers (Xie et al., 2020).
Photocatalytic Reactions
4-Bromo-2,3-difluoroaniline's potential use in photocatalytic reactions for synthesizing complex organic compounds is evidenced by a study on the photocatalytic reaction of N-Aryl amino acids, demonstrating the versatility of bromo-difluoroaniline derivatives in organic synthesis (Zeng et al., 2022).
Computational Chemistry
Quantum chemical studies on 2,4-difluoroaniline, closely related to 4-Bromo-2,3-difluoroaniline, provide insights into its electronic properties and stability. Such studies are crucial for designing molecules with desired properties for applications in non-linear optics and other fields (Antony Selvam et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2,3-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVLRVBHLWKNEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562301 | |
Record name | 4-Bromo-2,3-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-difluoroaniline | |
CAS RN |
112279-72-8 | |
Record name | 4-Bromo-2,3-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112279-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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